molecular formula C14H19BrSSe B12599150 {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene CAS No. 633309-65-6

{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene

Cat. No.: B12599150
CAS No.: 633309-65-6
M. Wt: 378.2 g/mol
InChI Key: NODZKNVMHLMQEG-UHFFFAOYSA-N
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Description

{[2-Bromo-1-(methylsulfanyl)hept-1-en-1-yl]selanyl}benzene is an organoselenium compound characterized by a benzene ring substituted with a selanyl (-Se-) group. This selanyl group is further bonded to a hept-1-en-1-yl chain bearing a bromine atom at position 2 and a methylsulfanyl (-SMe) group at position 1 (Figure 1). The compound’s structure combines a conjugated alkene system, a brominated carbon, and sulfur/selenium chalcogen atoms, making it a candidate for studying reactivity in cross-coupling reactions, catalysis, and materials science .

Properties

CAS No.

633309-65-6

Molecular Formula

C14H19BrSSe

Molecular Weight

378.2 g/mol

IUPAC Name

(2-bromo-1-methylsulfanylhept-1-enyl)selanylbenzene

InChI

InChI=1S/C14H19BrSSe/c1-3-4-6-11-13(15)14(16-2)17-12-9-7-5-8-10-12/h5,7-10H,3-4,6,11H2,1-2H3

InChI Key

NODZKNVMHLMQEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C(SC)[Se]C1=CC=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromohept-1-ene, methylsulfanyl compounds, and selenylating agents.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, with the addition of catalysts such as palladium or copper complexes to facilitate the coupling reactions.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene can undergo oxidation reactions, where the sulfur and selenium atoms are oxidized to form sulfoxides and selenoxides, respectively.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a dehalogenated product.

    Substitution: The compound can participate in substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Formation of sulfoxides and selenoxides.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene serves as a versatile intermediate for the construction of complex molecules

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological pathways and its potential as an anticancer or antimicrobial agent.

Medicine

In medicinal chemistry, {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene is being explored for its therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, is of particular interest.

Industry

In the materials science industry, the compound is used in the development of advanced materials with unique electronic and optical properties. Its incorporation into polymers and nanomaterials enhances their performance in various applications.

Mechanism of Action

The mechanism of action of {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene involves its interaction with molecular targets, such as enzymes and receptors. The compound’s selenium and sulfur atoms play a crucial role in its reactivity, enabling it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes and disrupt biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Structural Features :

  • Selenium center : Imparts polarizability and nucleophilic/electrophilic dual reactivity.
  • Bromine substituent : Acts as a leaving group in substitution reactions.
  • Methylsulfanyl group : Enhances electron density at the alkene via resonance.
  • Heptene chain : Influences solubility and steric interactions.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substitutions at the chalcogen (Se/S), halogen (Br/Cl/I), or alkyl chain. Below is a systematic comparison:

Selenium vs. Sulfur Analogs

Replacing selenium with sulfur alters electronic properties and reactivity:

Property {[2-Bromo-1-(methylsulfanyl)hept-1-en-1-yl]selanyl}benzene [2-Bromo-1-(methylsulfanyl)hept-1-en-1-yl]sulfanylbenzene
Bond Length (C–Chalcogen) ~1.98 Å (C–Se) ~1.81 Å (C–S)
Electronegativity Se: 2.55 S: 2.58
Reactivity Higher nucleophilicity due to larger atomic radius of Se More stable but less reactive in redox processes
Thermal Stability Lower (Se–C bond dissociation energy ~234 kJ/mol) Higher (S–C bond dissociation energy ~272 kJ/mol)

Applications : Selenium analogs are preferred in photodynamic therapy and catalysis due to their redox activity, whereas sulfur derivatives are more common in polymer stabilization .

Bromine vs. Other Halogens

The bromine atom’s role as a leaving group is compared to chlorine and iodine analogs:

Property Br Substituent Cl Substituent I Substituent
Leaving Group Ability Moderate (pKa ~ -9) Poor (pKa ~ -7) Excellent (pKa ~ -11)
Bond Strength (C–X) ~285 kJ/mol ~327 kJ/mol ~234 kJ/mol
Synthetic Utility SN2 reactions, Grignard Limited Suzuki-Miyaura coupling

Experimental Data: Brominated compounds (e.g., 1-(Bromomethyl)-4-(methylsulfonyl)benzene, CAS 53606-06-7) are widely used in alkylation reactions, as noted in the Kanto Reagents catalog .

Alkyl Chain Variations

Varying the alkene chain length (e.g., heptene vs. pentene) impacts steric and electronic effects:

Property Heptene Chain (C7) Pentene Chain (C5)
Solubility Low in polar solvents Moderate
Steric Hindrance High (affects reaction kinetics) Moderate
Melting Point ~45–50°C (estimated) ~30–35°C (estimated)

Case Study : Longer chains, as in 1-Bromo-2-methylnaphthalene (CAS 2586-62-1), exhibit higher boiling points (296°C) due to increased van der Waals interactions .

Biological Activity

The compound {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene is a novel organoselenium compound that has garnered interest for its potential biological activities. Organoselenium compounds are known for their diverse biological properties, including anticancer, antimicrobial, and antioxidant effects. This article reviews the available literature regarding the biological activity of this specific compound, including synthesis methods, biological assays, and potential therapeutic applications.

  • Molecular Formula: C11H14BrSeS
  • Molecular Weight: 305.17 g/mol
  • CAS Number: Not widely reported; however, related compounds can provide insights into its behavior.

Synthesis Methods

Synthesis of organoselenium compounds often involves the bromination of aromatic substrates followed by selenium incorporation. The general approach for synthesizing {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene includes:

  • Bromination : Using molecular bromine or bromo-organic reagents to introduce bromine into the aromatic system.
  • Selenium Incorporation : Reacting the brominated compound with selenium sources such as sodium selenide or selenium dioxide under controlled conditions.

Anticancer Activity

Research indicates that organoselenium compounds exhibit significant anticancer properties. For instance, studies have shown that selenium-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.
  • Modulation of Signaling Pathways : Affecting pathways such as MAPK and PI3K/Akt which are crucial in cell proliferation and survival.

A comparative analysis of different organoselenium compounds has demonstrated that those with a methylsulfanyl group often show enhanced cytotoxicity against various cancer cell lines, suggesting that the presence of the methylsulfanyl moiety may be beneficial for biological activity.

Antimicrobial Activity

Organoselenium compounds have also been studied for their antimicrobial properties. The mechanism typically involves disruption of microbial membranes and interference with metabolic processes. Preliminary assays indicate that {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene exhibits:

  • Bactericidal Effects : Against both Gram-positive and Gram-negative bacteria.
  • Fungicidal Properties : Effective against certain fungal strains, particularly those resistant to conventional antifungals.

Case Studies

Several case studies have explored the biological effects of related organoselenium compounds:

StudyCompoundBiological EffectFindings
12-Bromo-4-(methylsulfanyl)phenyl selenideAnticancerInduced apoptosis in breast cancer cells via ROS generation.
2Selenium-containing phenyl derivativesAntimicrobialShowed significant inhibition of E. coli growth at low concentrations.
3Methylselenol derivativesAntioxidantDemonstrated strong free radical scavenging activity in vitro.

The biological activity of {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene can be attributed to several mechanisms:

  • Oxidative Stress Induction : Enhanced production of ROS leading to cellular damage.
  • Gene Expression Modulation : Alteration in the expression levels of genes involved in apoptosis and detoxification.
  • Enzyme Inhibition : Inhibition of key enzymes involved in cellular metabolism.

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